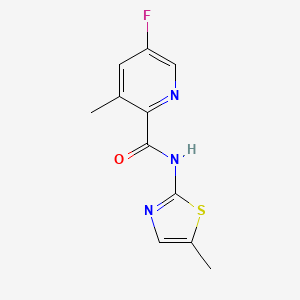
(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid is an organic compound featuring a benzoxazole ring attached to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid typically involves the condensation of 2-aminophenol with acrylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The benzoxazole ring can interact with nucleophilic sites in proteins and DNA, leading to various biological effects. Additionally, the acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
相似化合物的比较
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the acrylic acid moiety.
Benzothiazole: A structurally related compound with a sulfur atom replacing the oxygen in the benzoxazole ring.
2-arylbenzoxazoles: Compounds with various aryl groups attached to the benzoxazole ring, exhibiting diverse biological activities.
Uniqueness
(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid is unique due to the presence of both the benzoxazole ring and the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The acrylic acid moiety enhances the compound’s reactivity and potential for further functionalization, while the benzoxazole ring contributes to its stability and biological activity .
属性
IUPAC Name |
(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJWCEYKQQMNIC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B2521962.png)



![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2521969.png)
![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)
![N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine](/img/structure/B2521972.png)
![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)

